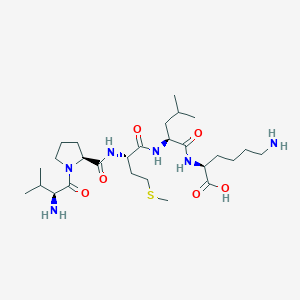

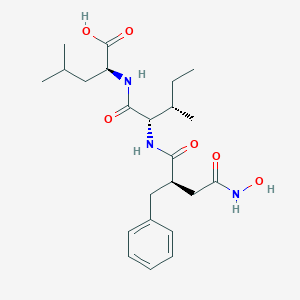

琥珀酰-亮氨酸-亮氨酸-缬氨酸-酪氨酸-AMC

科学研究应用

琥珀酰-亮氨酸-亮氨酸-缬氨酸-酪氨酸-AMC 在科学研究中有着广泛的应用,包括:

蛋白酶体活性测定: 它用于测量 20S 蛋白酶体的胰凝乳蛋白酶样活性,这对于蛋白质降解和周转至关重要。

钙蛋白酶活性测定: 该化合物还用于研究钙蛋白酶活性,它在细胞凋亡和信号转导等多种细胞过程中发挥作用。

药物筛选: this compound 用于高通量筛选测定中,以识别潜在的蛋白酶体和钙蛋白酶活性抑制剂。

生物学研究: 它用于研究蛋白酶在多种生物过程中的作用,包括癌症、神经退行性疾病和炎症 .

作用机制

琥珀酰-亮氨酸-亮氨酸-缬氨酸-酪氨酸-AMC 的作用机制涉及蛋白酶(如钙蛋白酶和 20S 蛋白酶体)对肽键的酶促裂解。裂解后,释放出高荧光的 7-氨基-4-甲基香豆素 (AMC) 部分。这种荧光可以定量测量以评估蛋白酶活性。 This compound 的分子靶标是蛋白酶的活性位点,水解反应发生在该位点 .

类似化合物:

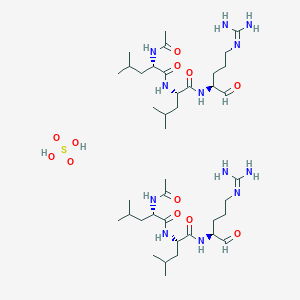

Z-亮氨酸-亮氨酸-亮氨酸-AMC: 另一种用于测量蛋白酶体活性的荧光底物。

Bz-缬氨酸-甘氨酸-精氨酸-AMC: 用于测定蛋白酶体的胰蛋白酶样活性。

Z-亮氨酸-亮氨酸-谷氨酸-AMC: 用于确定蛋白酶体的肽酰谷氨酰肽水解 (PGPH) 活性

独特性: this compound 由于其特定的序列而具有独特性,使其成为胰凝乳蛋白酶样蛋白酶和钙蛋白酶的高度选择性底物。 它能够在裂解后释放出高荧光产物,使其成为在各种生物学环境中研究蛋白酶活性的宝贵工具 .

生化分析

Biochemical Properties

Suc-Leu-Leu-Val-Tyr-AMC plays a significant role in biochemical reactions. It interacts with enzymes such as calpains and the 20S proteasome . The hydrolysis of Suc-Leu-Leu-Val-Tyr-AMC by these enzymes releases the AMC moiety, which is highly fluorescent . This fluorescence can be used to quantify protease activity .

Cellular Effects

Suc-Leu-Leu-Val-Tyr-AMC has various effects on cells and cellular processes. It influences cell function by interacting with cellular proteases . The hydrolysis of this substrate can be used to study the activity of calpains and proteosomal degradation .

Molecular Mechanism

The molecular mechanism of action of Suc-Leu-Leu-Val-Tyr-AMC involves its interaction with enzymes like calpains and the 20S proteasome . These enzymes hydrolyze Suc-Leu-Leu-Val-Tyr-AMC, releasing the fluorescent AMC moiety . This fluorescence can then be used to quantify the activity of these enzymes .

Metabolic Pathways

Suc-Leu-Leu-Val-Tyr-AMC is involved in metabolic pathways through its interactions with enzymes like calpains and the 20S proteasome

Transport and Distribution

The transport and distribution of Suc-Leu-Leu-Val-Tyr-AMC within cells and tissues involve its interactions with cellular proteases

准备方法

合成路线和反应条件: 琥珀酰-亮氨酸-亮氨酸-缬氨酸-酪氨酸-AMC 的合成涉及肽链的逐步组装,然后连接荧光部分。一般的合成路线包括:

肽合成: 使用固相肽合成 (SPPS) 技术合成肽序列琥珀酰-亮氨酸-亮氨酸-缬氨酸-酪氨酸。这涉及将受保护的氨基酸依次添加到树脂结合的肽链中。

AMC 的偶联: 最后一步涉及使用标准肽偶联试剂(如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt))将肽与 7-氨基-4-甲基香豆素 (AMC) 偶联。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

自动肽合成仪: 这些机器自动化了 SPPS 过程,可以高效高通量地生产肽。

化学反应分析

反应类型: 琥珀酰-亮氨酸-亮氨酸-缬氨酸-酪氨酸-AMC 主要经历由蛋白酶(如钙蛋白酶和 20S 蛋白酶体)催化的水解反应。肽键的水解释放出荧光 AMC 部分。

常用试剂和条件:

蛋白酶: 钙蛋白酶和 20S 蛋白酶体通常用于催化this compound 的水解。

缓冲液: 反应通常在生理 pH (7.4) 的缓冲溶液中进行,以维持酶活性。

相似化合物的比较

Z-Leu-Leu-Leu-AMC: Another fluorogenic substrate used to measure proteasome activity.

Bz-Val-Gly-Arg-AMC: Used to assay trypsin-like activity of the proteasome.

Z-Leu-Leu-Glu-AMC: Employed to determine the peptidylglutamyl-peptide hydrolyzing (PGPH) activity of the proteasome

Uniqueness: Suc-Leu-Leu-Val-Tyr-AMC is unique due to its specific sequence, which makes it a highly selective substrate for chymotrypsin-like proteases and calpains. Its ability to release a highly fluorescent product upon cleavage makes it an invaluable tool for studying protease activities in various biological contexts .

属性

CAS 编号 |

94367-21-2 |

|---|---|

分子式 |

C40H53N5O10 |

分子量 |

763.9 g/mol |

IUPAC 名称 |

4-[[1-[[1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C40H53N5O10/c1-21(2)16-29(42-33(47)14-15-34(48)49)38(52)43-30(17-22(3)4)39(53)45-36(23(5)6)40(54)44-31(19-25-8-11-27(46)12-9-25)37(51)41-26-10-13-28-24(7)18-35(50)55-32(28)20-26/h8-13,18,20-23,29-31,36,46H,14-17,19H2,1-7H3,(H,41,51)(H,42,47)(H,43,52)(H,44,54)(H,45,53)(H,48,49)/t29?,30?,31-,36-/m0/s1 |

InChI 键 |

UVFAEQZFLBGVRM-BIMKKRMNSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |

手性 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |

规范 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |

| A fluorgenic substrate | |

沸点 |

1116.8ºC at 760mmHg |

熔点 |

N/A |

纯度 |

> 97% |

序列 |

Suc-Leu-Leu-Val-Tyr-AMC |

溶解度 |

Soluble in DMSO |

来源 |

Synthetic |

储存 |

-20°C |

同义词 |

LLVY-MCA N-succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin SLLVT-MCA Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin Suc-Leu-Leu-Val-Tyr-MCA Suc-LLVY-MCA succinyl-leucyl-leucyl-valyl-tyrosyl-methylcoumarinamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Suc-Leu-Leu-Val-Tyr-AMC?

A1: Suc-Leu-Leu-Val-Tyr-AMC is primarily recognized and hydrolyzed by the proteasome, a multi-subunit protease complex found in cells. []

Q2: Which specific activity of the proteasome does Suc-Leu-Leu-Val-Tyr-AMC primarily target?

A2: It predominantly targets the chymotrypsin-like (CT-L) activity of the proteasome, which is associated with the β5 catalytic subunit. [, ] ,

Q3: How does Suc-Leu-Leu-Val-Tyr-AMC enable the study of proteasome activity?

A3: This compound is a fluorogenic substrate, meaning it releases a fluorescent signal upon hydrolysis by the proteasome. The intensity of the fluorescence is directly proportional to the proteasome activity, allowing researchers to quantify it. []

Q4: What are the downstream consequences of proteasome inhibition by compounds identified using Suc-Leu-Leu-Val-Tyr-AMC?

A4: Proteasome inhibition can lead to the accumulation of specific proteins within cells, including those involved in cell cycle regulation (like p27), apoptosis (like Bax), and inflammatory responses (like IκB-α). []

Q5: What is the molecular formula and weight of Suc-Leu-Leu-Val-Tyr-AMC?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Suc-Leu-Leu-Val-Tyr-AMC. This information would need to be obtained from resources like chemical databases or supplier documentation.

Q6: Does Suc-Leu-Leu-Val-Tyr-AMC demonstrate stability under various experimental conditions?

A6: The abstracts don't explicitly address the compound's stability under different storage or experimental conditions. It is essential to consult the product information sheet and relevant literature for specific stability data.

Q7: What is the typical Km value observed for Suc-Leu-Leu-Val-Tyr-AMC hydrolysis by the proteasome?

A7: Studies have reported Km values for Suc-Leu-Leu-Val-Tyr-AMC hydrolysis by the proteasome ranging from approximately 25 μM to 56 μM. [, ] ,

Q8: Can Suc-Leu-Leu-Val-Tyr-AMC be used to study proteasome activity in specific cell types or tissues?

A8: Yes, researchers have successfully employed Suc-Leu-Leu-Val-Tyr-AMC to investigate proteasome activity in various biological samples. Examples include: * Rat liver endothelial cells: Investigating the role of the proteasome in cold-induced apoptosis. [] * Human sperm: Exploring the involvement of the proteasome in fertilization processes. [, ] , * Mouse fat pads: Studying the impact of compounds like okadaic acid on leptin content. []

Q9: How does the use of Suc-Leu-Leu-Val-Tyr-AMC contribute to drug discovery efforts?

A9: By utilizing this compound, researchers can screen and identify novel proteasome inhibitors. [] These inhibitors hold therapeutic potential for diseases like cancer, where proteasome dysregulation is implicated. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

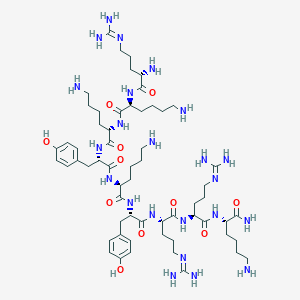

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

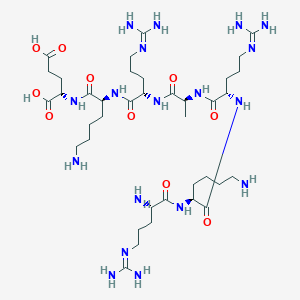

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)